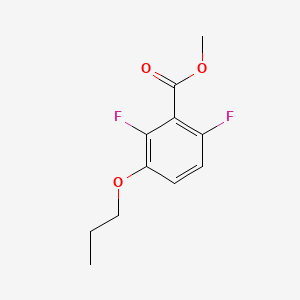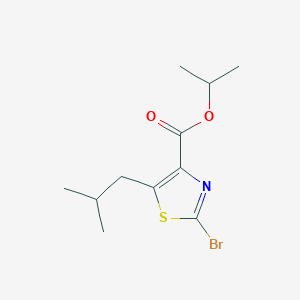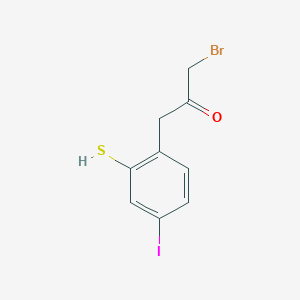
(+)-Biotin-PEG9-CH2CH2COOH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+)-Biotin-PEG9-CH2CH2COOH is a compound that combines biotin, a vital vitamin, with polyethylene glycol (PEG) and a carboxylic acid group. This compound is often used in biochemical and medical research due to its unique properties, such as its ability to enhance solubility and biocompatibility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Biotin-PEG9-CH2CH2COOH typically involves the conjugation of biotin with PEG and a carboxylic acid group. The process begins with the activation of biotin, followed by the attachment of PEG and the carboxylic acid group under controlled conditions. Common reagents used in this synthesis include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to facilitate the formation of stable amide bonds.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, ensuring that the final product meets stringent quality standards for use in research and medical applications.
化学反应分析
Types of Reactions
(+)-Biotin-PEG9-CH2CH2COOH can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form different derivatives.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: The PEG chain can be substituted with other functional groups to alter its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield aldehydes or ketones, while substitution reactions can introduce new functional groups to the PEG chain.
科学研究应用
(+)-Biotin-PEG9-CH2CH2COOH has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Facilitates the study of protein-protein interactions by acting as a biotinylation agent.
Medicine: Enhances the delivery of drugs and therapeutic agents due to its biocompatibility and solubility.
Industry: Utilized in the development of diagnostic assays and biosensors.
作用机制
The mechanism of action of (+)-Biotin-PEG9-CH2CH2COOH involves its ability to bind to specific molecular targets, such as avidin or streptavidin, through the biotin moiety. This binding facilitates the attachment of the compound to various biomolecules, enabling targeted delivery and interaction. The PEG chain enhances solubility and reduces immunogenicity, while the carboxylic acid group allows for further chemical modifications.
相似化合物的比较
Similar Compounds
Similar compounds to (+)-Biotin-PEG9-CH2CH2COOH include:
Biotin-PEG4-CH2CH2COOH: A shorter PEG chain variant with similar properties.
Biotin-PEG12-CH2CH2COOH: A longer PEG chain variant that offers increased solubility.
Biotin-PEG9-NH2: A compound with an amine group instead of a carboxylic acid group.
Uniqueness
This compound is unique due to its specific combination of biotin, PEG, and a carboxylic acid group, which provides a balance of solubility, biocompatibility, and functional versatility. This makes it particularly useful in applications requiring targeted delivery and interaction with biomolecules.
属性
分子式 |
C31H57N3O13S |
|---|---|
分子量 |
711.9 g/mol |
IUPAC 名称 |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C31H57N3O13S/c35-28(4-2-1-3-27-30-26(25-48-27)33-31(38)34-30)32-6-8-40-10-12-42-14-16-44-18-20-46-22-24-47-23-21-45-19-17-43-15-13-41-11-9-39-7-5-29(36)37/h26-27,30H,1-25H2,(H,32,35)(H,36,37)(H2,33,34,38) |
InChI 键 |
RFAAADCCSCBMMI-UHFFFAOYSA-N |
规范 SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)NC(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N3-[1,1'-Biphenyl]-4-yl-N1,N1-diphenyl-1,3-benzenediamine](/img/structure/B14042915.png)
![[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethoxy-hydroxyphosphoryl]oxymethyl propan-2-yl carbonate](/img/structure/B14042918.png)
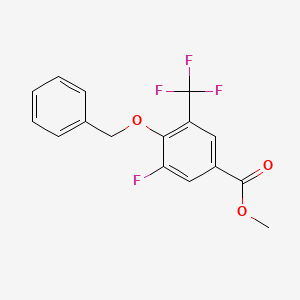

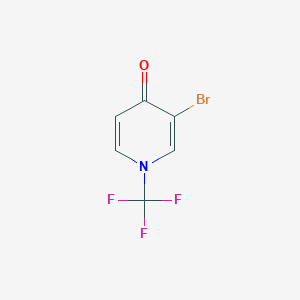
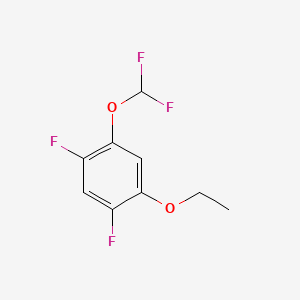
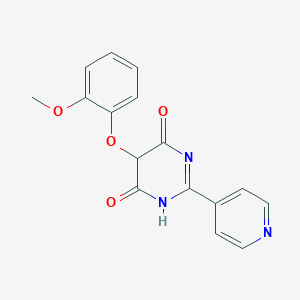

![Tert-butyl 16-benzyl-9,12-dioxa-2,16-diazatrispiro[3.0.2.4(8).2(5).3(4)]heptadecane-2-carboxylate](/img/structure/B14042962.png)
![(3AS,6S,6AR)-6-Hydroxytetrahydrofuro[3,2-B]furan-3(2H)-one](/img/structure/B14042971.png)

